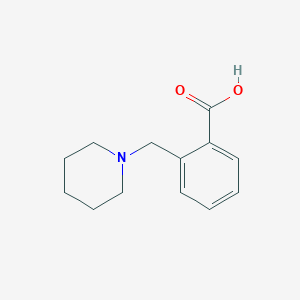

2-(Piperidin-1-ylmethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETGNIQLYMGVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629762 | |

| Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917747-57-0 | |

| Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Piperidin-1-ylmethyl)benzoic acid" molecular weight

An In-depth Technical Guide to 2-(Piperidin-1-ylmethyl)benzoic acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

2-(Piperidin-1-ylmethyl)benzoic acid is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Integrating the structural features of a substituted benzoic acid and a piperidine ring, this compound offers a unique scaffold for developing novel therapeutics. The piperidine moiety is a well-established "privileged scaffold" known to enhance the pharmacokinetic properties of drug candidates, while the carboxylic acid group provides a versatile handle for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven methodology for its synthesis and purification, a suite of analytical techniques for its characterization, and an exploration of its applications as a key intermediate in modern drug development.

Core Physicochemical Properties

The identity and utility of 2-(Piperidin-1-ylmethyl)benzoic acid are defined by its fundamental physicochemical properties. These characteristics are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 219.28 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][3] |

| CAS Number | 917747-57-0 | [1] |

| Appearance | White to off-white solid | [4] |

| Purity (Typical) | >95-99% | [4] |

The molecule's structure consists of a benzoic acid core where the ortho-position (C2) is substituted with a methylene (-CH₂-) bridge linked to the nitrogen atom of a piperidine ring. This specific arrangement influences its solubility, reactivity, and potential for biological interactions.

Synthesis and Purification: A Two-Stage Approach

The synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid is most effectively achieved via a two-step process starting from a commercially available precursor. The strategy involves the synthesis of a methyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This approach is favored for its reliability and the high purity of the final product.

The overall synthetic pathway begins with the formation of the C-N bond to construct the core scaffold, followed by the deprotection of the carboxylic acid.

Caption: High-level workflow for the synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid.

Experimental Protocol: Synthesis of Methyl 2-(piperidin-1-yl)benzoate (Intermediate)

This procedure details the palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming the critical aryl C-N bond. The choice of a palladium catalyst with a phosphine ligand like BINAP is crucial for achieving high efficiency and yield under relatively mild conditions.[5][6]

Materials:

-

Methyl 2-bromobenzoate

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate, Brine, Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a flame-dried Schlenk flask, establish an inert atmosphere using argon or nitrogen. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: To the flask, add methyl 2-bromobenzoate (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and rac-BINAP (0.03 mmol, 3 mol%).

-

Solvent and Reactants: Add 5 mL of anhydrous toluene, followed by piperidine (1.2 mmol, 1.2 eq). The slight excess of the amine drives the reaction to completion.

-

Base Addition: Carefully add sodium tert-butoxide (1.4 mmol, 1.4 eq). The base is essential for the catalytic cycle, enabling the reductive elimination step.

-

Reaction: Heat the mixture to 80-100°C and monitor its progress using Thin-Layer Chromatography (TLC) or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual aqueous contaminants, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ester intermediate via column chromatography on silica gel.

Experimental Protocol: Hydrolysis to 2-(Piperidin-1-ylmethyl)benzoic acid

The final step is a standard ester hydrolysis to unmask the carboxylic acid. The use of lithium hydroxide is common and effective for this transformation.[6]

Materials:

-

Methyl 2-(piperidin-1-yl)benzoate (from Step 2.1)

-

Methanol, Water

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.

-

Saponification: Add LiOH (2.0-3.0 eq) to the solution. Stir the mixture at room temperature or warm gently to 50°C until TLC indicates the complete consumption of the starting material.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 3-4 using 1M HCl. The desired product will precipitate out as it is less soluble in its protonated form.

-

Isolation: Collect the white precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 2-(Piperidin-1-ylmethyl)benzoic acid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount for its use in research and development, as impurities can lead to erroneous experimental results.[7] A multi-technique approach is required for comprehensive validation.

Caption: A standard analytical workflow for quality control of the final product.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the quantitative purity of a sample.

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the analyte and improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of 99.34% has been reported for this compound using HPLC.[4]

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence and connectivity of protons in the molecule. Key expected signals include aromatic protons on the benzoic acid ring, a singlet for the methylene bridge, and distinct signals for the piperidine ring protons. The data should be consistent with the proposed structure.

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Using electrospray ionization (ESI), the compound should show a prominent ion corresponding to its molecular mass plus a proton [M+H]⁺ at approximately m/z 220.28.

Applications in Medicinal Chemistry and Drug Development

The true value of 2-(Piperidin-1-ylmethyl)benzoic acid lies in its utility as a versatile scaffold in drug design. The piperidine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.[8]

Key Advantages of the Scaffold:

-

Modulation of Physicochemical Properties: The piperidine ring can increase lipophilicity and basicity, which can improve cell membrane permeability and oral bioavailability.[6][9]

-

Enhanced Pharmacokinetics: The piperidine heterocycle is generally stable to metabolic degradation, contributing to a better pharmacokinetic profile.[8]

-

Versatile Chemical Handle: The ortho-substituted benzoic acid provides a carboxylic acid group that can be readily converted into amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).[6]

Sources

- 1. 2-Piperidin-1-ylmethyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-(Piperidin-1-ylmethyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. file.leyan.com [file.leyan.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

An In-Depth Technical Guide to 2-(Piperidin-1-ylmethyl)benzoic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 2-(Piperidin-1-ylmethyl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and explore its prospective applications in drug discovery, drawing upon established principles and available data.

Introduction: The Significance of the Piperidine-Benzoic Acid Scaffold

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and basicity, which can enhance pharmacokinetic profiles and target engagement.[1][2] When coupled with a benzoic acid moiety, particularly with the ortho-substitution pattern seen in 2-(Piperidin-1-ylmethyl)benzoic acid, a unique structural motif is created. This arrangement offers a versatile platform for the synthesis of complex molecules with diverse biological activities.[2]

This guide will focus specifically on 2-(Piperidin-1-ylmethyl)benzoic acid, providing a detailed examination of its known characteristics and a projection of its potential based on the properties of its constituent functional groups.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties of 2-(Piperidin-1-ylmethyl)benzoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][3][4] |

| Molecular Weight | 219.28 g/mol | [1][3][4] |

| CAS Number | 917747-57-0 | [3][4] |

| Predicted Boiling Point | 347.5 ± 17.0 °C | [5] |

| Predicted Density | 1.164 ± 0.06 g/cm³ | [5] |

| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |

| Purity (typical) | >95% | [4] |

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental determination is required for definitive values.

Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid

The primary route for the synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid involves the hydrolysis of its corresponding methyl ester, methyl 2-(piperidin-1-ylmethyl)benzoate.[2] This esterification-hydrolysis sequence is a common strategy in organic synthesis to protect the carboxylic acid functionality during preceding reaction steps.

Synthesis of the Precursor: Methyl 2-(piperidin-1-ylmethyl)benzoate

The synthesis of the methyl ester precursor is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern C-N bond formation.[6]

Reaction Scheme:

Figure 1: Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate via Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

-

Solvent and Reagents: Add anhydrous toluene (5 mL) to the flask, followed by piperidine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Hydrolysis to 2-(Piperidin-1-ylmethyl)benzoic acid

The final step in the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.[2]

Reaction Scheme:

Figure 2: Hydrolysis of the methyl ester to the final product.

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve methyl 2-(piperidin-1-ylmethyl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Hydrolysis: Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.[2]

-

Workup: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl to precipitate the product.[2]

-

Isolation: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, and the piperidine ring protons.

-

Aromatic Protons: Four protons in the aromatic region (approximately 7.0-8.0 ppm), likely appearing as multiplets due to complex splitting patterns.

-

Methylene Protons (-CH₂-): A singlet at approximately 3.5-4.0 ppm, integrating to two protons.

-

Piperidine Protons: A series of multiplets between approximately 1.5-3.0 ppm, integrating to ten protons.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.

-

Aromatic Carbons: Several signals in the range of 120-140 ppm.

-

Methylene Carbon (-CH₂-): A signal around 60-65 ppm.

-

Piperidine Carbons: Signals in the aliphatic region, typically between 20-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[7]

-

C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-N Stretch: A moderate absorption in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A peak at m/z = 219.13, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the carboxyl group, and fragmentation of the piperidine ring.

Potential Applications in Drug Discovery

The 2-(Piperidin-1-ylmethyl)benzoic acid scaffold is a promising starting point for the development of novel therapeutics. The combination of the piperidine ring and the benzoic acid moiety provides a framework that can be readily modified to target a variety of biological pathways.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core with substituted aromatic groups.[2] The 2-(piperidin-1-ylmethyl)benzoic acid structure can serve as a key fragment that interacts with the hinge region of a kinase or provides a vector for substitution into other pockets of the ATP-binding site.[2] The carboxylic acid can be converted to an amide, which is a common functional group in kinase inhibitors for forming hydrogen bonds with the target protein.

Figure 3: Potential interaction of the scaffold with a kinase active site.

Central Nervous System (CNS) Agents

The piperidine motif is prevalent in many CNS-active drugs.[1] Its ability to modulate lipophilicity can be crucial for blood-brain barrier penetration. The benzoic acid group can be used to fine-tune the overall polarity and solubility of the molecule, which are critical parameters for CNS drug candidates.

Antimicrobial Agents

Derivatives of piperidine-containing benzoic acids have shown potential as antimicrobial agents.[8] The scaffold can be elaborated with various substituents to optimize activity against different bacterial or fungal strains.

Safety and Handling

While specific toxicity data for 2-(Piperidin-1-ylmethyl)benzoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for benzoic acid and related piperidine compounds, the following should be considered:

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side shields

-

Chemical-resistant gloves

-

Laboratory coat

-

Work in a well-ventilated fume hood.

In case of exposure, follow standard first-aid procedures and seek medical attention.[9]

Conclusion

2-(Piperidin-1-ylmethyl)benzoic acid is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic methodologies. While a comprehensive experimental characterization is not yet publicly available, its structural features suggest significant potential for the development of novel therapeutics, particularly in the areas of kinase inhibition and CNS disorders. Further research into the biological activity of this compound and its derivatives is warranted.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Angene Chemical. (2025). 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid Safety Data Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). Benzoic Acid (Acidimetric Standard) Safety Data Sheet. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-(Piperidin-1-ylmethyl)benzoic acid. Retrieved from [Link]

-

Truman State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

- UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from the University of Pisa institutional repository.

-

PubChem. (n.d.). 2-{2-[4-(2-Oxo-4H-benzo[d][2][10]oxazin-1-yl)-piperidin-1-yl]-acetylamino}-benzoic acid methyl ester. Retrieved from [Link]

-

Truman State University. (n.d.). Melting Point Experiment. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Piperidin-1-ylmethyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-(Piperidin-1-ylmethyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 5. 2-PIPERIDIN-1-YLMETHYL-BENZOIC ACID CAS#: 917747-57-0 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the IUPAC Nomenclature of 2-(Piperidin-1-ylmethyl)benzoic acid

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide provides a detailed analysis of the IUPAC naming convention for the compound commonly known as "2-(Piperidin-1-ylmethyl)benzoic acid." We will deconstruct the molecule, apply the hierarchical rules of IUPAC nomenclature to identify the principal functional group, the parent hydride, and the complex substituent, ultimately deriving its Preferred IUPAC Name (PIN). This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of systematic naming principles for complex organic molecules.

Introduction and Structural Overview

The subject of this guide is the organic compound with the chemical structure shown below. It is frequently listed in chemical supplier catalogs and databases under the name 2-(Piperidin-1-ylmethyl)benzoic acid.[1][2][3] This name, while descriptive, represents a common or semi-systematic nomenclature. The rigorous application of IUPAC rules leads to a more precise and universally understood designation. The molecule integrates three key structural features: a benzoic acid core, a saturated heterocyclic piperidine ring, and a methylene bridge connecting them. Understanding its formal name is crucial for patent filings, regulatory submissions, and clear scientific publications.

Deconstruction of the Molecular Structure for Nomenclature

The first step in systematic naming is to dissect the molecule into its constituent parts, which are then prioritized according to established IUPAC rules.

Figure 1: Deconstruction of the target molecule into its primary functional components for IUPAC analysis.

Systematic Application of IUPAC Nomenclature Rules

The naming process follows a strict hierarchy of rules to ensure consistency and remove ambiguity.[4][5]

Pillar 1: Identification of the Principal Characteristic Group

The molecule possesses two key functional features: a carboxylic acid group (-COOH) and a tertiary amine (the nitrogen within the piperidine ring). According to IUPAC seniority rules for functional groups, the carboxylic acid is senior to the amine.[4][6]

-

Rule: The principal characteristic group is the one with the highest seniority, which is cited as the suffix of the parent structure's name.

-

Application: The carboxylic acid (-COOH) group dictates the suffix of the name.

Pillar 2: Determination of the Parent Hydride

The principal functional group (-COOH) is directly attached to a benzene ring. The combination of a benzene ring and a carboxylic acid group has a retained IUPAC name: Benzoic acid .[6][7] This will serve as the parent name for the entire structure.

-

Rule: When a carboxylic acid group is attached to a benzene ring, "benzoic acid" is the preferred IUPAC name for the parent structure.[4]

-

Application: The parent name is benzoic acid .

Pillar 3: Numbering of the Parent Structure (Locants)

The numbering of the benzoic acid ring begins at the carbon atom bearing the principal functional group.

-

Rule: The carbon atom to which the principal group (carboxylic acid) is attached is designated as locant '1'. The ring is then numbered to give the substituents the lowest possible locants.

-

Application:

-

C1 is the carbon of the -COOH group.

-

The substituent is located on the adjacent carbon, which is therefore C2.

-

Pillar 4: Naming the Complex Substituent

The entire assembly attached to the C2 position of the benzoic acid ring is treated as a single, complex substituent. This substituent is composed of a methylene group (-CH₂) attached to a piperidine ring.

-

Identifying the point of attachment: The substituent is connected to the benzoic acid parent via the methylene group. Therefore, the substituent is named as a substituted methyl group.

-

Naming the sub-substituent: The methyl group is, in turn, substituted with a piperidine ring. The piperidine ring is attached via its nitrogen atom (position 1 of the heterocycle). When a heterocyclic ring acts as a substituent, its name is modified by adding the suffix '-yl'.

-

Assembling the substituent name: The substituent derived from piperidine is piperidin-1-yl .

-

Final substituent name: Combining these parts gives (piperidin-1-yl)methyl . Parentheses are essential to enclose the name of this complex substituent to avoid confusion.

Figure 2: Logical workflow for the systematic naming of the complex substituent.

Construction of the Preferred IUPAC Name (PIN)

By combining the elements derived from the systematic application of IUPAC rules, we can construct the final, unambiguous name.

-

Parent Name: benzoic acid

-

Substituent Name: (piperidin-1-yl)methyl

-

Locant (Position): 2

Assembling these components yields the Preferred IUPAC Name (PIN):

2-((Piperidin-1-yl)methyl)benzoic acid

In practice and in many chemical databases, the outer parentheses are often omitted for simplicity when the meaning remains clear, leading to the commonly cited systematic name: 2-(Piperidin-1-ylmethyl)benzoic acid .[1][2][3] Both are systematically correct, with the double-parentheses version being the most rigorous form.

Summary of Chemical Identifiers

For comprehensive documentation and database searching, the following identifiers are critical.

| Identifier | Value | Source |

| Preferred IUPAC Name | 2-((Piperidin-1-yl)methyl)benzoic acid | IUPAC Rules |

| Common Systematic Name | 2-(Piperidin-1-ylmethyl)benzoic acid | [1][2] |

| CAS Number | 917747-57-0 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][2] |

| Molecular Weight | 219.28 g/mol | [1] |

| InChIKey | SETGNIQLYMGVGH-UHFFFAOYSA-N | [2] |

Protocol for Structural Verification

The integrity of a chemical name relies on the confirmed structure of the molecule. The following is a standard, high-level workflow for the structural elucidation of a newly synthesized batch of 2-((Piperidin-1-yl)methyl)benzoic acid, ensuring the name corresponds to the correct material.

Experimental Workflow: Structural Elucidation

Figure 3: A representative workflow for the synthesis and subsequent structural verification of the target compound.

-

Mass Spectrometry (MS): The analysis should confirm the molecular ion peak corresponding to the molecular weight of 219.28 g/mol .

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad absorption for the carboxylic acid O-H stretch, a sharp peak for the C=O stretch, and signals corresponding to C-N bonds and aromatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The ¹H NMR spectrum should show distinct signals for the aromatic protons on the benzoic acid ring, a singlet for the methylene bridge protons, and characteristic multiplets for the piperidine ring protons. The number of signals and their integrations in both ¹H and ¹³C spectra must match the proposed structure.

This self-validating system of analysis provides high confidence that the material in hand corresponds precisely to the structure defined by the IUPAC name 2-((Piperidin-1-yl)methyl)benzoic acid.

References

-

Amerigo Scientific. 2-(Piperidin-1-ylmethyl)benzoic acid. Available at: [Link]

-

IUPAC. Nomenclature of Organic Chemistry – IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

-

Chemistry Stack Exchange. IUPAC nomenclature benzene ring and functional group. Available at: [Link]

-

Chemguide. Naming aromatic compounds. Available at: [Link]

- University of California, Davis. Intermediate IUPAC Nomenclature VII.

Sources

- 1. 2-(Piperidin-1-ylmethyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 2. 2-Piperidin-1-ylmethyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 3. 2-PIPERIDIN-1-YLMETHYL-BENZOIC ACID CAS#: 917747-57-0 [amp.chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis Precursors of 2-(Piperidin-1-ylmethyl)benzoic acid

Introduction

2-(Piperidin-1-ylmethyl)benzoic acid is a heterocyclic carboxylic acid derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzoic acid moiety ortho-substituted with a piperidinomethyl group, offers a unique scaffold for developing complex molecules, including therapeutics targeting the central nervous system.[1] The strategic placement of the carboxylic acid and the tertiary amine provides handles for further chemical modification, while the piperidine ring is a common feature in pharmaceuticals, known to modulate physicochemical properties like lipophilicity and basicity, which can enhance pharmacokinetic profiles.[1]

This technical guide provides a comprehensive overview of the primary synthetic precursors for 2-(Piperidin-1-ylmethyl)benzoic acid. We will delve into the logical retrosynthetic pathways, detail the preparation of key intermediates, and provide field-proven experimental protocols. The focus will be on explaining the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2-(Piperidin-1-ylmethyl)benzoic acid reveals two primary and logical disconnection points, leading to two major synthetic strategies. The most common approach involves a C-N bond formation between a piperidine nucleophile and an electrophilic benzoic acid precursor.

Caption: Retrosynthetic analysis of 2-(Piperidin-1-ylmethyl)benzoic acid.

-

Route A (Nucleophilic Substitution): This is the most prevalent and reliable pathway. It involves the reaction of piperidine with a benzoic acid derivative containing a reactive electrophilic benzylic carbon, typically a halomethyl group (e.g., bromomethyl or chloromethyl). This requires the synthesis of a key precursor: 2-(halomethyl)benzoic acid or, more commonly, its esterified form to protect the carboxylic acid.

-

Route B (Mannich-Type Condensation): This classical three-component reaction conceptually involves the condensation of a compound with an acidic proton (benzoic acid, though less reactive), an aldehyde (formaldehyde), and a secondary amine (piperidine).[2][3][4] While synthetically elegant, achieving high yields and selectivity for this specific substrate can be challenging compared to Route A.

This guide will focus primarily on the precursors and protocols for the highly reliable Nucleophilic Substitution pathway (Route A).

Part 1: Synthesis of Key Precursor: 2-(Halomethyl)benzoate Esters

The cornerstone of the most effective synthesis is the preparation of a stable, reactive electrophile. The precursors of choice are methyl 2-(chloromethyl)benzoate and methyl 2-(bromomethyl)benzoate. The synthesis begins with a common bulk chemical, o-toluic acid, or its corresponding methyl ester.

The overall workflow involves three critical transformations:

-

Protection: The carboxylic acid group of o-toluic acid is protected as a methyl ester. This is crucial as the free carboxylic acid can interfere with the subsequent free-radical halogenation step.[5]

-

Halogenation: The benzylic methyl group is selectively halogenated via a free-radical mechanism.

-

Hydrolysis: This final step (covered in Part 2) deprotects the ester to yield the target carboxylic acid after reaction with piperidine.

Caption: Synthetic workflow for 2-(Piperidin-1-ylmethyl)benzoic acid via Route A.

Step 1: Esterification of o-Toluic Acid

To prevent unwanted side reactions at the carboxylic acid moiety during halogenation, it is protected as a methyl ester via Fischer esterification. This is a classic acid-catalyzed equilibrium reaction.

Experimental Protocol (General): [5]

-

Setup: Dissolve o-toluic acid in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting acid is consumed.

-

Workup: Cool the reaction mixture and remove the excess methanol by distillation under reduced pressure.

-

Neutralization & Extraction: Neutralize the remaining mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. The crude methyl o-toluate can be purified by distillation if necessary.

Step 2: Free-Radical Halogenation of Methyl o-toluate

This step selectively introduces a halogen (chlorine or bromine) onto the benzylic methyl group. The choice between chlorination and bromination often depends on reagent availability and desired reactivity, with the brominated compound being generally more reactive but potentially less stable.

A. Synthesis of Methyl 2-(bromomethyl)benzoate

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination under free-radical conditions, often initiated by light or a radical initiator like benzoyl peroxide (BPO).[6][7]

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl o-toluate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Reagents: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 85°C for CCl₄) for 1.5 to 2 hours.[6][7] The reaction can be monitored by observing the consumption of NBS (succinimide, the byproduct, will float to the top).

-

Workup: Cool the reaction mixture to room temperature. The insoluble succinimide byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The resultant oil or solid can be further purified by crystallization from a solvent system like diethyl ether/hexane.[8]

B. Synthesis of Methyl 2-(chloromethyl)benzoate

This synthesis typically involves bubbling chlorine gas through the heated ester or using an alternative chlorinating agent like sulfuryl chloride, again under free-radical conditions.

Experimental Protocol (General): [5]

-

Setup: Place methyl o-toluate in a reaction vessel equipped with a gas inlet tube, a condenser, and a magnetic stirrer. The apparatus should be placed in a heating bath.

-

Reaction: Heat the substrate to approximately 70°C.[5]

-

Chlorination: Introduce chlorine gas into the reaction mixture while irradiating with a UV or incandescent lamp to initiate the radical reaction.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR to ensure mono-chlorination and avoid over-chlorination.

-

Workup: Once the reaction is complete, cool the mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine gas and HCl byproduct. The crude product can be purified by distillation under reduced pressure.

| Parameter | Methyl 2-(bromomethyl)benzoate Synthesis | Methyl 2-(chloromethyl)benzoate Synthesis |

| Starting Material | Methyl o-toluate | Methyl o-toluate |

| Halogenating Agent | N-Bromosuccinimide (NBS) | Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) |

| Initiator | Benzoyl Peroxide (BPO) or light | UV or incandescent lamp |

| Solvent | Carbon Tetrachloride (CCl₄) | Neat (no solvent) or CCl₄ |

| Typical Temp. | ~85 °C | ~70 °C |

| Key Advantage | High selectivity for benzylic position | Lower cost of chlorinating agent |

| Reference | [6][7][8] | [5] |

Part 2: Synthesis of 2-(Piperidin-1-ylmethyl)benzoic Acid

With the key halogenated precursor in hand, the final steps involve forming the C-N bond via nucleophilic substitution followed by ester hydrolysis.

Step 3: Nucleophilic Substitution with Piperidine

The halogenated ester is a potent electrophile. The lone pair on the nitrogen of piperidine acts as a nucleophile, displacing the halide in a standard Sₙ2 reaction to form the C-N bond.

Experimental Protocol (General):

-

Setup: Dissolve the methyl 2-(halomethyl)benzoate precursor (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or acetonitrile.

-

Reagents: Add piperidine (1.2-1.5 eq) and an acid scavenger base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq) to the solution. The base neutralizes the HBr or HCl byproduct generated during the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic phase with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield crude methyl 2-(piperidin-1-ylmethyl)benzoate, which can be purified by column chromatography if necessary.

Step 4: Hydrolysis of the Methyl Ester

The final step is the saponification (base-mediated hydrolysis) of the methyl ester to yield the target carboxylic acid.[1][5]

Experimental Protocol: [1]

-

Setup: Dissolve the crude or purified methyl 2-(piperidin-1-ylmethyl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Hydrolysis: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete, as monitored by TLC.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 3-4 with an acid like 1M HCl. The product will precipitate out of the solution.

-

Isolation: Collect the resulting solid precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 2-(Piperidin-1-ylmethyl)benzoic acid.

Alternative Precursors and Pathways

While the halogenation route is robust, it is valuable for drug development professionals to be aware of alternative strategies. The Buchwald-Hartwig amination offers a palladium-catalyzed approach that utilizes a different set of precursors.[1][9]

Pathway: Buchwald-Hartwig Amination This method couples an aryl halide directly with an amine.

-

Precursors: Methyl 2-bromobenzoate and Piperidine.

-

Rationale: This pathway avoids the need for free-radical halogenation of the benzylic position. It is often preferred for its milder conditions and broad substrate scope, although it requires a palladium catalyst and a specialized phosphine ligand.[1]

-

Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), add methyl 2-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like XPhos (0.04 eq).

-

Reagents: Add anhydrous toluene, followed by piperidine (1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Reaction: Heat the mixture to 100°C and stir for 12-24 hours.

-

Workup: After cooling, the mixture is diluted with ethyl acetate and filtered through celite to remove the catalyst. The filtrate is then washed, dried, and concentrated.

-

Final Step: The resulting methyl 2-(piperidin-1-yl)benzoate is then hydrolyzed to the final acid product using the same procedure described in section 2.2.

Conclusion

The synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid is most reliably achieved through a multi-step sequence starting from readily available o-toluic acid. The key precursors are methyl 2-(chloromethyl)benzoate and methyl 2-(bromomethyl)benzoate . Their synthesis hinges on a strategic esterification to protect the carboxylic acid, followed by a selective free-radical halogenation of the benzylic methyl group. Subsequent nucleophilic substitution with piperidine and final ester hydrolysis complete the synthesis. Understanding the preparation of these crucial halogenated precursors is fundamental to accessing the target molecule efficiently and in high yield. Alternative palladium-catalyzed methods, while requiring different precursors like methyl 2-bromobenzoate, provide a valuable secondary route with distinct advantages in specific research and development contexts.

References

- Synthesis of 2-(Chloromethyl)

- Synthesis of Methyl-2-bromomethylbenzo

- An In-depth Technical Guide to 2-(Chloromethyl)benzoic Acid. Benchchem.

- Application Notes and Protocols: Methyl 2-(piperidin-1-yl)

- Technical Support Center: Methyl 2-(piperidin-1-yl)

- Methyl 2-bromomethylbenzo

- METHYL 4-BROMO-2-BROMOMETHYL-BENZO

- Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. Oriental Journal of Chemistry.

- Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. SpringerLink.

- Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.

- Mannich bases in medicinal chemistry and drug design. PubMed Central (PMC)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jofamericanscience.org [jofamericanscience.org]

- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 2-bromomethylbenzoate | 2417-73-4 [chemicalbook.com]

- 7. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility Profile of 2-(Piperidin-1-ylmethyl)benzoic acid

Introduction: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the aqueous solubility of a drug candidate stands as a paramount physicochemical property, profoundly influencing its journey from the laboratory to clinical application. Poor solubility can severely impede a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to diminished bioavailability and therapeutic efficacy.[1][2] Consequently, a thorough understanding and precise measurement of a compound's solubility are not merely procedural formalities but are critical to de-risking drug development programs and ensuring the selection of viable clinical candidates.[3][4] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the aqueous solubility of 2-(Piperidin-1-ylmethyl)benzoic acid, a molecule of interest in pharmaceutical research.

Physicochemical Profile of 2-(Piperidin-1-ylmethyl)benzoic acid

A foundational step in any solubility assessment is a thorough characterization of the molecule . The structural attributes of 2-(Piperidin-1-ylmethyl)benzoic acid dictate its physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | [5][6] |

| Molecular Weight | 219.28 g/mol | [5][6] |

| CAS Number | 917747-57-0 | [5][6] |

The structure of 2-(Piperidin-1-ylmethyl)benzoic acid is notable for the presence of both a carboxylic acid group and a tertiary amine (the piperidinyl moiety). This amphoteric nature, possessing both acidic and basic functional groups, is the primary determinant of its aqueous solubility, which will be highly dependent on the pH of the surrounding medium.

Theoretical Framework for Solubility: A pH-Dependent Phenomenon

The solubility of ionizable compounds like 2-(Piperidin-1-ylmethyl)benzoic acid is intrinsically linked to the pH of the aqueous environment.[7] The carboxylic acid group can be deprotonated to form a negatively charged carboxylate, while the tertiary amine can be protonated to form a positively charged ammonium cation. The equilibrium between the un-ionized and ionized forms governs the overall solubility.

-

In acidic conditions (low pH): The tertiary amine will be predominantly protonated, leading to the formation of a cationic species. This increased polarity is expected to enhance aqueous solubility.

-

In basic conditions (high pH): The carboxylic acid will be predominantly deprotonated, resulting in an anionic species, which also favors aqueous solubility.

-

At the isoelectric point (pI): There will be a specific pH at which the net charge of the molecule is zero. At this point, the compound exists primarily as a zwitterion or in its least ionized form, typically leading to a minimum in aqueous solubility.[8]

The Henderson-Hasselbalch equation can be applied to predict the ionization state of the acidic and basic groups based on their respective pKa values and the pH of the solution. For a comprehensive understanding, an experimental pH-solubility profile is essential.

Experimental Determination of Aqueous Solubility

Two primary types of solubility assays are employed in drug development: thermodynamic and kinetic solubility.[1][9][10] The choice between them depends on the stage of the drug discovery process.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[2] It is a critical parameter for late-stage lead optimization and formulation development.[3][9] The shake-flask method is the most reliable technique for its determination.[10]

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Compound Dispensing: Add an excess of solid 2-(Piperidin-1-ylmethyl)benzoic acid to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-48 hours).[3][4]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[10] Care must be taken to avoid adsorption of the compound onto the filter material.[10]

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a pH-solubility profile by plotting the measured solubility at each pH value.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic solvent (typically DMSO) stock into an aqueous buffer.[9] It is a high-throughput method well-suited for the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[3][4]

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-(Piperidin-1-ylmethyl)benzoic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.[3]

-

Precipitate Detection: Measure the amount of precipitate formed. This can be done directly by turbidimetry (nephelometry) or indirectly by separating any precipitate and quantifying the remaining dissolved compound.

-

Quantification (Indirect Method): If using an indirect method, filter the plate to remove precipitate. The concentration of the compound in the filtrate is then determined by HPLC-UV or LC-MS/MS.[4]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the concentration measured in the filtrate.

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Reporting

The results of the solubility assessment should be reported clearly and comprehensively. For thermodynamic solubility, a pH-solubility profile graph is the most informative representation. The kinetic solubility should be reported for the specific conditions under which it was measured (e.g., buffer composition, incubation time). It is important to note that kinetic solubility values are often higher than thermodynamic solubility values due to the potential formation of supersaturated solutions or metastable solid forms.[7]

Conclusion

A comprehensive evaluation of the aqueous solubility of 2-(Piperidin-1-ylmethyl)benzoic acid is a critical step in its development as a potential therapeutic agent. Its amphoteric nature necessitates a thorough investigation of its pH-dependent solubility profile. By employing robust methodologies such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can gain the essential insights needed to guide formulation strategies, interpret bioassay data, and ultimately, make informed decisions in the drug development process.

References

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

Pawar, P. A., & Mahajan, N. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 553-561. [Link]

-

Li, S., & He, Y. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 52(1), 1-5. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Amerigo Scientific. 2-(Piperidin-1-ylmethyl)benzoic acid. [Link]

-

University of Cambridge. Solubility and pH of amines. [Link]

-

National Center for Biotechnology Information. 2-[(2,3-Dimethylpiperidin-1-yl)methyl]benzoic acid. PubChem Compound Summary for CID 55136062. [Link]

-

Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]

-

International Journal of Scientific and Research Publications. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

-

ResearchGate. (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

-

International Journal of Pharmaceutical Sciences and Research. EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. [Link]

-

Triown Chemie. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. [Link]

-

National Center for Biotechnology Information. 3-(Piperidin-1-ylmethyl)benzoic acid. PubChem Compound Summary for CID 409199. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

National Center for Biotechnology Information. 2-{2-[4-(2-Oxo-4H-benzo[d][1][2]oxazin-1-yl)-piperidin-1-yl]-acetylamino}-benzoic acid methyl ester. PubChem Compound Summary for CID 10025311. [Link]

-

ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. enamine.net [enamine.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. 2-Piperidin-1-ylmethyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 6. 2-(Piperidin-1-ylmethyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperidin-1-ylmethyl)benzoic acid

Abstract

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of 2-(Piperidin-1-ylmethyl)benzoic acid. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a benzoic acid derivative and a piperidine ring—are prevalent in a multitude of biologically active compounds.[1][2][3] This document outlines a logical, multi-faceted approach to systematically explore its potential therapeutic applications, focusing on hypothesized interactions with key cellular targets such as protein kinases, histone deacetylases (HDACs), and poly (ADP-ribose) polymerase (PARP). We will detail the underlying scientific rationale for pursuing these lines of inquiry and provide robust, validated experimental protocols to test these hypotheses.

Introduction: Deconstructing the Therapeutic Potential

The compound 2-(Piperidin-1-ylmethyl)benzoic acid is a tertiary amine and a carboxylic acid.[4] The piperidine moiety is a well-established scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and facilitate interactions with various biological targets.[3] Similarly, benzoic acid derivatives are recognized for their diverse pharmacological activities, including anticancer and anti-inflammatory effects.[5][6] The combination of these two functional groups in the specific ortho-substitution pattern of 2-(Piperidin-1-ylmethyl)benzoic acid presents a unique chemical entity with the potential to engage with multiple cellular pathways implicated in diseases like cancer and inflammation.[1]

Given the absence of a defined mechanism of action, a hypothesis-driven approach is essential. Based on the activities of structurally related molecules, we propose three primary, plausible mechanisms of action to investigate:

-

Protein Kinase Inhibition: The 2-(piperidin-1-yl)benzoate scaffold can serve as a crucial fragment for interacting with the hinge region of protein kinases, which are often dysregulated in cancer.[1]

-

Histone Deacetylase (HDAC) Inhibition: Certain benzoic acid derivatives have demonstrated the ability to inhibit HDACs, leading to anti-proliferative effects in cancer cells.[5][7]

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition: The piperidine and benzimidazole moieties, structurally related to the components of our target molecule, are found in known PARP inhibitors.[8]

This guide will provide the experimental framework to explore each of these potential mechanisms.

Hypothesized Mechanism 1: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their aberrant activity is a hallmark of many cancers, making them attractive therapeutic targets.

Rationale

The ortho-substituted benzoate group combined with the piperidine ring in 2-(Piperidin-1-ylmethyl)benzoic acid could facilitate binding to the ATP-binding pocket of various kinases.[1] The piperidine can modulate solubility and provide a vector for deeper pocket interactions, while the benzoic acid can form key hydrogen bonds.

Experimental Workflow

A tiered approach is recommended to first screen for general kinase inhibitory activity and then identify specific kinase targets.

Caption: Experimental plan to validate PARP inhibition and synthetic lethality.

Detailed Experimental Protocols

Protocol 4.3.1: In Vitro PARP1 Activity Assay

-

Objective: To determine if the compound directly inhibits the enzymatic activity of PARP1.

-

Methodology:

-

Use a commercial PARP1 assay kit (e.g., from Trevigen, BPS Bioscience).

-

The assay typically measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Incubate recombinant PARP1, activated DNA, histones, and biotinylated NAD+ with a serial dilution of 2-(Piperidin-1-ylmethyl)benzoic acid.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histones.

-

Detect the captured histones with an anti-histone antibody conjugated to HRP.

-

Add a colorimetric HRP substrate and measure absorbance.

-

Calculate the IC50 value.

-

Protocol 4.3.2: Cell Viability in Isogenic BRCA Cell Lines

-

Objective: To test the hypothesis of synthetic lethality by comparing the compound's effect on cells with and without functional BRCA genes.

-

Methodology:

-

Obtain isogenic pairs of cell lines, such as DLD-1 BRCA2 -/- and its wild-type counterpart.

-

Seed both cell lines in 96-well plates.

-

Treat the cells with a range of concentrations of 2-(Piperidin-1-ylmethyl)benzoic acid for 72-96 hours.

-

Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Plot cell viability against compound concentration for both cell lines and compare the IC50 values.

-

-

Data Interpretation: A significantly lower IC50 in the BRCA-deficient cell line compared to the wild-type line is strong evidence of synthetic lethality and PARP-inhibitor-like activity.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of 2-(Piperidin-1-ylmethyl)benzoic acid. By systematically investigating its potential as a kinase, HDAC, or PARP inhibitor, researchers can efficiently navigate the early stages of drug discovery. Positive results in any of these pathways would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling. The versatility of the piperidine and benzoic acid scaffolds suggests that this compound, or its derivatives, could hold significant therapeutic promise.

References

-

University of Pisa. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Retrieved from [Link]

-

Usiena AIR. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Retrieved from [Link]

-

PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]

-

PubMed. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-(Piperidin-1-ylmethyl)benzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. Retrieved from [Link]

-

PubMed. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

-

PubMed. (2018). Improved Therapeutic Window in BRCA-mutant Tumors with Antibody-linked Pyrrolobenzodiazepine Dimers with and without PARP Inhibition. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Retrieved from [Link]

-

PubChem. (n.d.). 2-{2-[4-(2-Oxo-4H-benzo[d]ox[1][9]azin-1-yl)-piperidin-1-yl]-acetylamino}-benzoic acid methyl ester. Retrieved from [Link]

-

PubMed. (n.d.). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(4-(2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride | 7596-82-9 [smolecule.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Piperidin-1-ylmethyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arpi.unipi.it [arpi.unipi.it]

A-Z Screening Protocol: Unveiling the Therapeutic Potential of 2-(Piperidin-1-ylmethyl)benzoic acid

A Senior Application Scientist's In-depth Technical Guide

Introduction: Rationale for Screening a Privileged Scaffold Hybrid

The compound 2-(Piperidin-1-ylmethyl)benzoic acid represents a compelling starting point for a drug discovery campaign. Its structure marries two well-established pharmacophores: the piperidine ring and the benzoic acid moiety. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][3][4] Similarly, benzoic acid and its derivatives are ubiquitous in nature and have garnered significant attention for their antimicrobial, anti-inflammatory, and anticancer activities.[5][6][7]

The combination of these two motifs in a single molecule suggests the potential for novel biological activity, possibly arising from synergistic interactions with multiple biological targets or a unique conformational presentation. However, a preliminary survey of the literature reveals that 2-(Piperidin-1-ylmethyl)benzoic acid itself is not extensively characterized. This guide, therefore, provides a comprehensive, field-proven framework for systematically screening this molecule to uncover its therapeutic potential. We will proceed through a tiered, logical cascade, moving from broad, high-throughput screening to specific, mechanism-of-action studies, ensuring that each step is designed to generate robust, decision-quality data.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to rapidly assess the compound for any biological activity across a diverse set of assays. This phase prioritizes throughput and sensitivity to identify initial "hits." We will employ a combination of a general cytotoxicity assay and a target-class-focused assay. High-throughput screening (HTS) methodologies, which rely on automation, robotics, and miniaturization, are essential for this phase to efficiently screen large numbers of compounds.[8][9][10]

Foundational Cytotoxicity Profiling

Before assessing specific activities, it is crucial to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound may appear active in many assays simply by killing the cells, leading to false positives. The MTS assay, a colorimetric method for assessing cell metabolic activity, is an excellent choice for this purpose.[11][12]

Experimental Protocol: MTS Cell Viability Assay

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(Piperidin-1-ylmethyl)benzoic acid in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium.

-

Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[13][14]

-

MTS Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well.[13][14]

-

Incubation: Incubate for 1 to 4 hours at 37°C, protected from light.[13][14]

-

Data Acquisition: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Assay Quality Control: The Z'-Factor

For any HTS assay, establishing its robustness is paramount. The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screen.[15][16][17] It measures the separation between the positive and negative controls in relation to their variability.[16][17]

-

Z' > 0.5: Indicates an excellent assay suitable for HTS.[15][17][18]

-

0 < Z' ≤ 0.5: Represents a good, but marginal, assay.[15][16][17]

-

Z' < 0: Suggests the assay is unsuitable for screening.[15][17]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

This calculation should be performed for every screening plate to ensure data integrity.[19]

Tier 2: Hit Confirmation and Mechanistic Triage

Once initial hits are identified, the next phase focuses on confirming their activity and beginning to understand their mechanism of action (MoA).[20][21] This involves ruling out false positives and prioritizing compounds for more intensive study.

Dose-Response Analysis

Hits from the primary screen (typically performed at a single concentration) must be re-tested over a range of concentrations to generate a dose-response curve and confirm the IC₅₀ or EC₅₀ value. This step validates the initial finding and provides a quantitative measure of the compound's potency.

Target Engagement: The Cellular Thermal Shift Assay (CETSA)

A critical step in drug discovery is confirming that a compound directly interacts with its intended target within the complex environment of a living cell.[22] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement.[23][24] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[23][25]

Experimental Protocol: High-Throughput CETSA

-

Cell Treatment: Treat intact cells with 2-(Piperidin-1-ylmethyl)benzoic acid at a desired concentration (e.g., 10x the IC₅₀ from the viability assay) or with a vehicle control (DMSO).

-

Heating Step: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 70°C). When a ligand binds and stabilizes its target protein, the protein will remain soluble at higher temperatures compared to its unbound state.[25]

-

Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).

-

Separation: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.[22]

-

Detection: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified. This can be done via various methods, including Western blotting or high-throughput techniques like reverse-phase protein arrays (RPPA).[22][26]

-

Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates direct target engagement.[25]

This method provides direct evidence that the compound interacts with a specific protein target in its native cellular context.[22]

Tier 3: Elucidating the Mechanism of Action (MoA)

With a confirmed hit and evidence of target engagement, the focus shifts to understanding the downstream biological consequences of this interaction.[27]

Pathway Analysis

Given that both piperidine and benzoic acid derivatives are known to modulate key signaling pathways, such as NF-κB, a logical next step is to investigate these pathways.[1][5]

Hypothetical MoA: Inhibition of the NF-κB Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival.[5] We can hypothesize that our compound may inhibit this pathway.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Line: Use a cell line stably transfected with an NF-κB-luciferase reporter construct.

-

Treatment: Pre-treat the cells with various concentrations of 2-(Piperidin-1-ylmethyl)benzoic acid.

-

Stimulation: Induce NF-κB activation using a known stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α).

-

Lysis and Luminescence Reading: After a suitable incubation period, lyse the cells and measure luciferase activity. A dose-dependent decrease in luminescence in the presence of the compound would indicate inhibition of the NF-κB pathway.

Visualizing the Screening Cascade and Potential MoA

To clearly communicate the experimental logic, workflow diagrams are indispensable.

Screening Workflow Diagram

Caption: A tiered workflow for the biological screening of a novel compound.

Hypothetical NF-κB Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by the test compound.

Data Summary

Effective data presentation is crucial for decision-making. All quantitative results should be summarized in clear, concise tables.

Table 1: Hypothetical Screening Data Summary

| Assay Type | Cell Line | Parameter | Result | Z'-Factor |

| Cytotoxicity | MCF-7 | IC₅₀ | > 100 µM | 0.78 |

| Cytotoxicity | PC-3 | IC₅₀ | > 100 µM | 0.81 |

| NF-κB Reporter | HEK293-NFκB | IC₅₀ | 5.2 ± 0.4 µM | 0.65 |

| CETSA | HEK293 | ΔTₘ (IKKβ) | +4.2 °C | N/A |

Conclusion and Forward Look

This technical guide outlines a rigorous, multi-tiered strategy for the biological activity screening of 2-(Piperidin-1-ylmethyl)benzoic acid. By progressing from broad phenotypic screens to specific target engagement and pathway analysis assays, researchers can systematically uncover the compound's therapeutic potential. The causality behind this workflow is clear: establish a general biological activity profile, confirm direct interaction with a molecular target, and then elucidate the functional consequences of that interaction. This self-validating system, with its emphasis on robust assay design (Z'-factor) and direct target validation (CETSA), ensures that resources are focused on compounds with a genuine and well-defined mechanism of action, paving the way for successful lead optimization and preclinical development.

References

-